MK204
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C16H9Br5ClNO4 |
|---|---|
Poids moléculaire |
714.2 g/mol |
Nom IUPAC |
2-[5-chloro-2-[(2,3,4,5,6-pentabromophenyl)methylcarbamoyl]phenoxy]acetic acid |
InChI |
InChI=1S/C16H9Br5ClNO4/c17-11-8(12(18)14(20)15(21)13(11)19)4-23-16(26)7-2-1-6(22)3-9(7)27-5-10(24)25/h1-3H,4-5H2,(H,23,26)(H,24,25) |
Clé InChI |
QYSFXUVFRUYJCZ-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
MK204: A Technical Guide to its Mechanism of Action as a Selective AKR1B10 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK204 is a potent and selective small molecule inhibitor of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10). AKR1B10 is a cytosolic, NADPH-dependent reductase that is overexpressed in numerous cancer types and is implicated in tumorigenesis, metastasis, and chemoresistance. This compound exerts its effects by directly inhibiting the enzymatic activity of AKR1B10, thereby modulating downstream signaling pathways crucial for cancer cell proliferation and survival. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways.
Core Mechanism of Action
This compound functions as a highly selective inhibitor of AKR1B10. The primary mechanism of action is the competitive inhibition of the enzyme's active site, preventing the binding of its natural substrates. AKR1B10 catalyzes the reduction of a wide range of carbonyl compounds, including cytotoxic aldehydes and ketones, as well as retinaldehyde. By blocking this activity, this compound disrupts several key cellular processes that are exploited by cancer cells.
AKR1B10 is known to be involved in:
-
Detoxification of Cytotoxic Carbonyls: Cancer cells often have elevated levels of reactive carbonyl species due to increased metabolic activity. AKR1B10 helps in detoxifying these compounds, promoting cell survival. Inhibition by this compound can lead to an accumulation of these toxic species, inducing apoptosis.
-
Retinoid Metabolism: AKR1B10 reduces retinal to retinol, a key step in the synthesis of retinoic acid, which is a crucial signaling molecule for cell differentiation. By inhibiting this process, this compound can alter cellular differentiation pathways.
-
Lipid Synthesis and Metabolism: AKR1B10 has been shown to play a role in fatty acid synthesis, which is often upregulated in cancer cells to support rapid proliferation and membrane biogenesis.
Modulation of Oncogenic Signaling Pathways
The inhibition of AKR1B10 by this compound has been demonstrated to impact key oncogenic signaling pathways, primarily the PI3K/AKT/NF-κB and ERK pathways. These pathways are central to cell proliferation, survival, migration, and invasion.
-
PI3K/AKT/NF-κB Pathway: Overexpression of AKR1B10 has been shown to activate the PI3K/AKT pathway, leading to the nuclear translocation of NF-κB and the expression of downstream targets involved in cell proliferation and survival. This compound, by inhibiting AKR1B10, can attenuate the activation of this pathway.[1][2]
-
ERK Signaling Pathway: AKR1B10 has also been implicated in the activation of the ERK signaling pathway, which promotes cell migration and invasion through the upregulation of matrix metalloproteinases (MMPs).[3] Inhibition of AKR1B10 by this compound can suppress these metastatic processes.
Below is a diagram illustrating the proposed mechanism of action of this compound in the context of these signaling pathways.
Quantitative Data
The potency and selectivity of this compound have been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) of this compound and compares it with other known AKR1B10 inhibitors.
| Compound | Target | IC50 (nM) | Selectivity (vs. AKR1B1) | Reference |
| This compound | AKR1B10 | 80 | ~271-fold | AbMole BioScience |
| This compound | Aldose Reductase (AKR1B1) | 21,700 | - | AbMole BioScience |
| Fidarestat | AKR1B10 | - | No apparent selectivity | [4][5] |
| Zopolrestat | AKR1B10 | - | No apparent selectivity | [4][5] |
| PHPC | AKR1B10 | 6 | ~2-fold | [6] |
| Oleanolic Acid | AKR1B10 | - | 1370-fold | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on AKR1B10.
AKR1B10 Enzyme Activity Assay
This protocol is designed to measure the enzymatic activity of AKR1B10 and assess the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant human AKR1B10 protein
-
100 mM Sodium phosphate (B84403) buffer (pH 6.8)
-
10 mM D,L-glyceraldehyde (substrate)
-
200 µM NADPH (cofactor)
-
This compound or other inhibitors
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM sodium phosphate buffer, 10 mM D,L-glyceraldehyde, and 200 µM NADPH.
-
Add varying concentrations of this compound to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Add 50 µg of recombinant AKR1B10 protein to each well to initiate the reaction.
-
Incubate the plate at room temperature for 20 minutes.
-
Measure the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH.
-
Calculate the enzymatic activity in nmol/min/mg of protein.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (CCK-8)
This assay evaluates the effect of this compound on the proliferation of cancer cells overexpressing AKR1B10.
Materials:
-
AKR1B10-overexpressing cancer cell line (e.g., Huh7) and a control cell line.[5][7][8]
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control.
-
At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control.
Transwell Migration Assay
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium and medium supplemented with 10% FBS (chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet for staining
Procedure:
-
Pre-treat the cancer cells with this compound or vehicle control for 24 hours.
-
Resuspend the cells in serum-free medium at a density of 1 x 10⁵ cells/mL.
-
Add 500 µL of medium with 10% FBS to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
AKR1B10-overexpressing cancer cells (e.g., MCF-7/AKR1B10)[9]
-
Matrigel
-
This compound formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5 x 10⁶ cancer cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., intraperitoneal injection) to the treatment group according to a predetermined dosing schedule. The control group receives a vehicle.
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Logical and Experimental Workflows
The following diagram illustrates a typical workflow for the preclinical evaluation of an AKR1B10 inhibitor like this compound.
Conclusion
This compound is a promising selective inhibitor of AKR1B10 with a clear mechanism of action that involves the disruption of key oncogenic signaling pathways. Its potency and selectivity make it a valuable tool for further research into the role of AKR1B10 in cancer and a potential candidate for therapeutic development. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other AKR1B10 inhibitors.
References
- 1. clyte.tech [clyte.tech]
- 2. protocols.io [protocols.io]
- 3. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 4. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKR1B10 inhibits the proliferation and metastasis of hepatocellular carcinoma cells by regulating the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AKR1B10 inhibits the proliferation and migration of gastric cancer via regulating epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AKR1B10 inhibits the proliferation and metastasis of hepatocellular carcinoma cells by regulating the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AKR1B10 promotes breast cancer cell proliferation and migration via the PI3K/AKT/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Cellular Functions of MK-2206
Abstract
MK-2206 is a potent and orally bioavailable allosteric inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1] By binding to the pleckstrin homology (PH) domain, MK-2206 locks Akt in an inactive conformation, preventing its translocation to the plasma membrane and subsequent phosphorylation and activation.[2][3] The inhibition of the PI3K/Akt signaling pathway by MK-2206 has profound effects on various cellular processes, including cell proliferation, survival, and metabolism. Consequently, MK-2206 has been extensively investigated as a potential anti-cancer agent, both as a monotherapy and in combination with other therapeutics.[4][5] This guide provides a comprehensive overview of the cellular functions of MK-2206, its mechanism of action, and detailed protocols for key experimental assays used to characterize its effects.
Mechanism of Action: Allosteric Inhibition of Akt
MK-2206 functions as a non-ATP competitive, allosteric inhibitor of Akt.[6] Its mechanism involves binding to an allosteric pocket formed by the PH and kinase domains of Akt. This binding event induces a conformational change that prevents the phosphorylation of Akt at Threonine 308 (T308) and Serine 473 (S473), which are crucial for its full activation.[3] The inhibition is highly selective for the Akt isoforms.[1]
The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. It is often dysregulated in cancer through various mechanisms, such as activating mutations in PIK3CA or inactivating mutations in the tumor suppressor PTEN.[7] By inhibiting Akt, MK-2206 effectively blocks the downstream signaling cascade.
Core Cellular Functions of MK-2206
Inhibition of Cell Proliferation and Viability
A primary consequence of Akt inhibition by MK-2206 is the suppression of cancer cell proliferation. This effect is dose-dependent and has been observed across a wide range of cancer cell lines.[1][3] The sensitivity of cell lines to MK-2206 is often correlated with the genetic status of the PI3K/Akt pathway, with cells harboring PIK3CA mutations or PTEN loss showing increased sensitivity.
Table 1: In Vitro IC50 Values of MK-2206
| Target/Cell Line | Type | IC50 (nM) | Reference |
|---|---|---|---|
| Akt1 | Enzyme | 8 | [1] |
| Akt2 | Enzyme | 12 | [1] |
| Akt3 | Enzyme | 65 | [1][8] |
| COG-LL-317 | T-cell ALL | <200 | [9] |
| RS4;11 | B-cell ALL | <200 | [9] |
| Kasumi-1 | AML | <200 | [9] |
| CHLA-10 | Ewing Sarcoma | <200 | [9] |
| MOLM13 | AML (FLT3-mutant) | 1,160 | [10] |
| OCI-AML3 | AML (NPM1, N-Ras mutant) | 1,000 | [10] |
| U937 | AML (PTEN-mutant) | 1,480 | [10] |
| SUNE-1 | Nasopharyngeal Carcinoma | <1,000 | [4][11] |
| CNE-1, CNE-2, HONE-1 | Nasopharyngeal Carcinoma | 3,000-5,000 |[4][11] |
Induction of Apoptosis
By inhibiting the pro-survival signals mediated by Akt, MK-2206 can induce apoptosis, or programmed cell death, in cancer cells. Akt normally phosphorylates and inactivates several pro-apoptotic proteins, including BAD and FOXO transcription factors. Inhibition of Akt by MK-2206 relieves this suppression, leading to the activation of the apoptotic cascade.[8] This is often evidenced by the increased expression of cleaved caspase-3 and cleaved poly (ADP-ribose) polymerase (PARP).[3]
Cell Cycle Arrest
MK-2206 has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell lines.[4][8] This effect is consistent with the role of Akt in promoting cell cycle progression through the phosphorylation and inactivation of cell cycle inhibitors like p21 and p27, and the activation of proteins like cyclin D1.
Modulation of Downstream Signaling
The efficacy of MK-2206 in cells is directly linked to its ability to inhibit the phosphorylation of a multitude of Akt substrates. The dose-dependent reduction in the phosphorylation of these downstream targets serves as a key pharmacodynamic biomarker of MK-2206 activity.
Table 2: Effect of MK-2206 on Downstream Akt Targets
| Downstream Target | Cellular Function | Effect of MK-2206 | Reference |
|---|---|---|---|
| GSK3α/β | Glycogen metabolism, cell cycle | Decreased phosphorylation (activation) | [11][12] |
| PRAS40 | mTORC1 regulation | Decreased phosphorylation | [4][6][11] |
| S6 Ribosomal Protein | Protein synthesis, cell growth | Decreased phosphorylation | [4][11][12] |
| FOXO3A | Transcription factor (apoptosis, cell cycle arrest) | Decreased phosphorylation (activation) | [7] |
| BAD | Apoptosis regulation | Decreased phosphorylation (pro-apoptotic) | [8] |
| 4E-BP1 | Protein synthesis | Decreased phosphorylation (inhibition of translation) |[13] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the cellular functions of MK-2206.
Western Blot Analysis of Akt Phosphorylation
This protocol is for assessing the dose-dependent effect of MK-2206 on the phosphorylation of Akt and its downstream targets.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt (S473), anti-p-Akt (T308), anti-total Akt, anti-p-GSK3β, anti-total GSK3β)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of MK-2206 (e.g., 0, 50, 100, 500, 1000 nM) for a specified time (e.g., 6, 24 hours).[10]
-
Wash cells with cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[14]
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
-
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[15]
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
MTT Incubation:
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[2][15]
-
-
Solubilization:
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with MK-2206 for the desired time.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[16]
-
Analyze the cells by flow cytometry.
-
Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Conclusion
MK-2206 is a highly specific allosteric inhibitor of Akt that exerts potent anti-cancer effects in a variety of preclinical models. Its ability to suppress cell proliferation, induce apoptosis, and cause cell cycle arrest is a direct consequence of its inhibitory action on the PI3K/Akt signaling pathway. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the cellular functions of MK-2206 and its potential as a targeted cancer therapy. Understanding the intricate molecular mechanisms and cellular responses to MK-2206 is crucial for its successful clinical translation and for identifying patient populations most likely to benefit from this therapeutic approach.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. broadpharm.com [broadpharm.com]
- 3. MK-2206 Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical and Early Clinical Evaluation of the Oral AKT Inhibitor, MK-2206, for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined Application of Pan-AKT Inhibitor MK-2206 and BCL-2 Antagonist Venetoclax in B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. kumc.edu [kumc.edu]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
The Discovery and Synthesis of MK-2048: A Second-Generation HIV Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2048 is a second-generation HIV-1 integrase strand transfer inhibitor (INSTI) that was investigated for the prevention of HIV infection.[1] As a successor to the first-generation INSTI raltegravir (B610414) (MK-0518), MK-2048 was designed with the aim of an improved half-life and efficacy against HIV strains resistant to earlier integrase inhibitors.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and both preclinical and clinical evaluation of MK-2048.
Discovery and Rationale
The development of MK-2048 stemmed from the clinical success of raltegravir, which validated HIV integrase as a viable therapeutic target. The optimization of a series of tricyclic 10-hydroxy-7,8-dihydropyrazinopyrrolopyrazine-1,9-dione compounds led to the identification of MK-2048. This second-generation inhibitor was engineered to exhibit potent activity against both wild-type and raltegravir-resistant HIV variants.[2]
Mechanism of Action
MK-2048 targets the HIV-1 integrase enzyme, which is essential for the integration of the viral DNA into the host cell's genome.[1] This process is a critical step in the HIV replication cycle.[2] The mechanism of action involves the following key steps:
-
Binding to the Intasome: HIV integrase, in complex with viral DNA, forms a nucleoprotein complex known as the "intasome."
-
Inhibition of Strand Transfer: MK-2048 specifically binds to the active site of the integrase within the intasome. This binding interferes with the strand transfer step of integration, where the viral DNA is covalently inserted into the host chromosome.
-
Prevention of Viral Replication: By blocking the integration of viral DNA, MK-2048 effectively halts the HIV replication cycle, preventing the production of new viral particles.
The following diagram illustrates the HIV life cycle and the point of inhibition by MK-2048:
Caption: The HIV life cycle and the inhibitory action of MK-2048 on the integration step.
Synthesis of MK-2048
While a detailed, step-by-step synthesis protocol for MK-2048 is not publicly available due to its proprietary nature, the general synthetic approach involves the construction of the core dihydropyrazinopyrrolopyrazine-1,9-dione scaffold. The IUPAC name for MK-2048 is (6S)-2-[(3-chloro-4-fluorophenyl)methyl]-8-ethyl-9-hydroxy-N,6-dimethyl-1,10-dioxo-6,7-dihydropyrazino[1][3]pyrrolo[3,4-b]pyridazine-4-carboxamide.[1] The synthesis of related pyrrolopyrazine derivatives often involves multi-step sequences that may include reactions such as acid-catalyzed dehydration of amino alcohols and subsequent linkage to other molecular fragments.
The following generalized workflow outlines a potential synthetic strategy for compounds with a similar core structure:
Caption: A generalized synthetic workflow for the production of MK-2048.
Quantitative Data
The following tables summarize the key quantitative data for MK-2048 from preclinical and clinical studies.
Table 1: In Vitro Activity of MK-2048
| Parameter | Value | Cell Line/Enzyme | Conditions |
| IC50 | 75 nM | Subtype B Integrase | - |
| IC50 | 80 nM | Subtype C Integrase | - |
| IC50 | 900 nM | S217H Intasome | - |
| IC50 | 25 nM | N224H Intasome | - |
| IC50 | 2.6 nM | Integrase (IN) | - |
| IC50 | 1.5 nM | INR263K Mutant | - |
| EC95 | < 50 nM | - | In the presence of 50% human serum |
Table 2: Pharmacokinetic Parameters of MK-2048 from a Phase I Clinical Trial (Vaginal Ring Delivery)
| Parameter | Value | Matrix | Notes |
| Drug Dose in Ring | 30 mg | - | Continuous use for 28 days |
| Peak Concentration | Substantially higher in vaginal fluids compared to plasma (30x) | Vaginal Fluid, Plasma | - |
Experimental Protocols
In Vitro HIV-1 Inhibition Assay (TZM-bl Cell Line)
This assay is used to determine the concentration of MK-2048 required to inhibit HIV-1 infection in a cell-based model.
Methodology:
-
Cell Preparation: TZM-bl cells are plated at a density of 1 x 104 cells/well in a 96-well plate and incubated for 24 hours.
-
Compound Dilution: Serial dilutions of MK-2048 are prepared.
-
Infection: The diluted MK-2048 is added to the TZM-bl cells, followed by the addition of a standardized amount of HIV-1.
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 environment.
-
Detection: Luminescence is measured using a suitable reagent (e.g., Bright-Glo). The luminescence signal is proportional to the level of HIV-1 replication.
-
Data Analysis: The luminescence of the treated cells is compared to that of untreated virus controls to determine the concentration of MK-2048 that inhibits HIV-1 replication by 50% (IC50).
The following diagram outlines the workflow for this assay:
Caption: Workflow for the TZM-bl HIV-1 inhibition assay.
Pharmacokinetic Analysis in a Phase I Clinical Trial
This protocol describes the methodology for quantifying MK-2048 concentrations in various biological matrices from human subjects.
Methodology:
-
Study Design: A single-blind, randomized, placebo-controlled trial was conducted with participants using a vaginal ring containing 30 mg of MK-2048 continuously for 28 days.
-
Sample Collection: Plasma, vaginal fluid, cervical tissue, and rectal fluid samples are collected at various time points.
-
Sample Preparation: Samples are processed to extract the drug.
-
Quantification: Drug concentrations are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters, including peak concentrations (Cmax), are determined from the concentration-time data.
Conclusion
MK-2048 is a potent second-generation HIV integrase inhibitor that demonstrated significant in vitro activity against both wild-type and resistant strains of HIV. While it showed promise in preclinical studies, it did not demonstrate a significant difference from the control arm in Phase I clinical trials for HIV prevention when delivered via a vaginal ring, and further studies were not pursued.[1] This technical guide has summarized the key aspects of its discovery, mechanism of action, and evaluation, providing valuable insights for researchers in the field of antiretroviral drug development.
References
An In-depth Technical Guide to MK204: A Potent and Selective AKR1B10 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK204 is a potent and highly selective small molecule inhibitor of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10). AKR1B10 is a member of the aldo-keto reductase superfamily and has been identified as a potential therapeutic target in several human diseases, most notably in cancer. This enzyme is overexpressed in various cancer types, including hepatocellular carcinoma, lung cancer, and breast cancer, and its elevated expression is often associated with poor prognosis and resistance to chemotherapy. This compound, through its specific inhibition of AKR1B10, presents a promising avenue for the development of novel anticancer therapies. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its mechanism of action and its effects on cellular signaling pathways.
Chemical Structure and Properties
This compound, with the chemical name 2-[5-Chloro-2-[[[(2,3,4,5,6-pentabromophenyl)methyl]amino]carbonyl]phenoxy]-acetic acid, is a polyhalogenated derivative. The presence of multiple bromine atoms on the phenyl ring and a chlorine atom on the phenoxy ring are key features of its structure.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1959605-73-2 | [1] |
| Molecular Formula | C16H9Br5ClNO4 | [1] |
| Molecular Weight | 714.22 g/mol | [1] |
| Density | 2.2 ± 0.1 g/cm³ | [1] |
| Boiling Point | 721.4 ± 60.0 °C at 760 mmHg | [1] |
| Flash Point | 390.1 ± 32.9 °C | [1] |
| Solubility | DMSO: 3 mg/mL (warmed) | [2] |
Biological Activity and Mechanism of Action
This compound is a highly potent and selective inhibitor of AKR1B10. Its mechanism of action involves binding to a specific inner pocket of the AKR1B10 enzyme, a feature that is not present in the closely related aldose reductase (AR), which contributes to its selectivity.[2] This selective inhibition leads to the modulation of various cellular processes that are dependent on AKR1B10 activity.
Table 2: Inhibitory Activity of this compound
| Target | IC50 | Reference |
| AKR1B10 | 80 nM | [2] |
| Aldose Reductase (AR) | 21.7 µM | [2] |
The high selectivity of this compound for AKR1B10 over AR is a critical attribute, as the inhibition of aldose reductase is associated with potential side effects.
Signaling Pathways Modulated by this compound
By inhibiting AKR1B10, this compound can indirectly influence several downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
AKR1B10 and the AKT/GSK3β/Nrf2/GPX4 Pathway
Recent studies have shown that AKR1B10 can suppress ferroptosis, a form of programmed cell death, by activating the AKT/GSK3β/Nrf2/GPX4 signaling axis.[3] By inhibiting AKR1B10, this compound may potentially sensitize cancer cells to ferroptosis-inducing therapies.
AKR1B10 and the Kras-E-cadherin Pathway
In pancreatic cancer, AKR1B10 has been shown to modulate the Kras-E-cadherin pathway. Inhibition of AKR1B10 leads to a downregulation of the active form of Kras and an upregulation of E-cadherin, which is associated with reduced cell growth, invasion, and migration.
References
The Role of Aldo-Keto Reductase 1B10 (AKR1B10) in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldo-keto reductase family 1 member B10 (AKR1B10) is a cytosolic, NADPH-dependent enzyme with a multifaceted role in cellular metabolism and detoxification. While physiologically expressed in the gastrointestinal tract, its aberrant expression is a hallmark of various malignancies, where it can function as both a tumor promoter and suppressor depending on the cancer type. This technical guide provides a comprehensive overview of the current understanding of AKR1B10's role in cancer progression, with a focus on its enzymatic functions, regulatory signaling pathways, and implications for therapeutic development. We present a synthesis of quantitative data on its expression and prognostic significance, detailed experimental protocols for its study, and visual representations of its key signaling networks to serve as a valuable resource for the scientific community.
Introduction
AKR1B10, a member of the aldo-keto reductase superfamily, catalyzes the reduction of a broad spectrum of carbonyl compounds, including aldehydes and ketones.[1] Its substrates range from byproducts of lipid peroxidation to chemotherapeutic agents.[2] The expression of AKR1B10 is tightly regulated, and its dysregulation is implicated in the pathogenesis of numerous cancers. In many solid tumors, such as those of the liver, lung, and breast, AKR1B10 is significantly upregulated and often correlates with poor prognosis.[3][4] Conversely, in gastrointestinal cancers, its expression is frequently downregulated.[5] This differential expression highlights the context-dependent nature of AKR1B10's function in oncology. This guide will delve into the molecular mechanisms underpinning AKR1B10's contribution to cancer progression, offering a technical resource for researchers in the field.
Quantitative Data on AKR1B10 in Cancer
The expression level of AKR1B10 and its correlation with clinical outcomes are critical parameters for understanding its role in cancer. The following tables summarize quantitative data from various studies.
Table 1: AKR1B10 Expression in Cancer vs. Normal Tissues
| Cancer Type | Fold Change (Tumor vs. Normal) | Method | Reference |
| Hepatocellular Carcinoma | 12 to 67-fold increase | Oncomine Meta-analysis | [3] |
| Lung Squamous Cell Carcinoma | 2 to 75-fold increase | Oncomine Meta-analysis | [3] |
| Lung Adenocarcinoma | 1.5 to 5.5-fold increase | Oncomine Meta-analysis | [3] |
| Colorectal Cancer | Decreased | Immunohistochemistry | [6][7] |
| Gastric Cancer | Decreased | Immunohistochemistry | [8] |
| Breast Cancer | Increased | Immunohistochemistry | [9] |
Table 2: Prognostic Significance of AKR1B10 Expression
| Cancer Type | Prognostic Correlation of High AKR1B10 Expression | Hazard Ratio (HR) [95% CI] | Reference |
| Digestive System Cancers (Overall) | Not significant for Overall Survival (OS) | 1.18 [0.69-2.00] | [10] |
| Oral Squamous Cell Carcinoma | Poor OS | 2.92 [1.86-4.58] | [10][11] |
| Hepatocellular Carcinoma | Favorable Disease-Specific Survival (DSS) | 0.71 [0.52-0.97] | [10][11] |
| Hepatocellular Carcinoma | Worse OS | - | [4] |
| Gastric Cancer | Worse 5-year OS and DFS | OS: 1.81 [1.32-2.47] | [12] |
Table 3: Impact of AKR1B10 on Cancer Cell Phenotypes
| Cell Line | Phenotype | Quantitative Change with AKR1B10 Overexpression | Reference |
| MCF-7 (Breast Cancer) | Migration (Wound Healing) | 43.57% vs 29.12% in control | [9] |
| MCF-7 (Breast Cancer) | Migration (Transwell) | 418.43 vs 222.43 cells in control | [9][13] |
| MCF-7 (Breast Cancer) | Invasion (Transwell) | 105 vs 40.27 cells in control | [9] |
| HCT116 (Colorectal Cancer) | Proliferation | Decreased | [6] |
| HCT116 (Colorectal Cancer) | Migration | Decreased | [6] |
| Huh7 (Hepatocellular Carcinoma) | Proliferation | Increased | [14][15] |
| Huh7 (Hepatocellular Carcinoma) | Migration & Invasion | Increased | [14][15] |
Table 4: AKR1B10 and Chemoresistance
| Cancer Cell Line | Drug | Effect of AKR1B10 Overexpression | IC50 Values (nM) | Reference |
| HT29 (Colon Cancer) | Mitomycin C | Increased Resistance | - | [16] |
| A549 (Lung Cancer) | Cisplatin | Increased Resistance | - | [16] |
| MKN45 (Gastric Cancer) | Doxorubicin | Increased Resistance | - | [16] |
Key Signaling Pathways Involving AKR1B10
AKR1B10 exerts its influence on cancer progression by modulating several critical signaling pathways.
ERK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway is a central regulator of cell proliferation, differentiation, and survival. AKR1B10 has been shown to activate the ERK pathway, promoting cancer cell migration and invasion.[9] One proposed mechanism involves AKR1B10-driven lipogenesis, leading to the production of second messengers that activate Protein Kinase C (PKC), an upstream activator of the ERK cascade.[5]
PI3K/AKT/NF-κB Signaling Pathway
The PI3K/AKT pathway is another crucial signaling network that governs cell survival, growth, and proliferation. AKR1B10 can activate this pathway, leading to the subsequent activation of the transcription factor NF-κB.[17] This cascade promotes the expression of genes involved in cell proliferation and epithelial-mesenchymal transition (EMT).[17]
References
- 1. Aldo-keto reductase family 1 B10 affects fatty acid synthesis by regulating the stability of acetyl-CoA carboxylase-alpha in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldo–Keto Reductase 1B10 and Its Role in Proliferation Capacity of Drug-Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of the Aldo-Ketoreductases AKR1B1 and AKR1B10 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) overexpression in tumors predicts worse overall survival in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of AKR1B10 in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of AKR1B10 promotes colorectal cancer cells proliferation and migration via regulating FGF1-dependent pathway | Aging [aging-us.com]
- 7. researchgate.net [researchgate.net]
- 8. AKR1B10 inhibits the proliferation and migration of gastric cancer via regulating epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AKR1B10 promotes breast cancer cell migration and invasion via activation of ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prognostic value of aldo-keto reductase family 1 member B10 (AKR1B10) in digestive system cancers: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Overexpression of AKR1B10 Predicts Poor Prognosis in Gastric Cancer Patients Undergoing Surgical Resection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Guide to MK204: An Aldose-Keto Reductase 1B10 (AKR1B10) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK204 is a potent and selective inhibitor of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10), a promising therapeutic target in oncology.[1] This technical guide provides comprehensive information on the chemical properties, biological activity, and relevant experimental protocols for this compound, intended to facilitate further research and development.
Chemical and Physical Properties
This compound, with the chemical name 2-[5-Chloro-2-[[[(2,3,4,5,6-pentabromophenyl)methyl]amino]carbonyl]phenoxy]-acetic acid, is a halogenated phenoxyacetic acid derivative.[1]
| Property | Value | Reference |
| CAS Number | 1959605-73-2 | [1] |
| Molecular Weight | 714.22 g/mol | [1] |
| Molecular Formula | C16H9Br5ClNO4 | [1] |
| Solubility | DMSO: 3 mg/mL (warmed) | [1] |
Biological Activity and Mechanism of Action
This compound is a highly potent and selective inhibitor of AKR1B10. It exhibits significantly greater inhibitory activity against AKR1B10 compared to the closely related enzyme aldose reductase (AR), making it a valuable tool for studying the specific roles of AKR1B10.[1]
The selectivity of this compound for AKR1B10 is attributed to its ability to interact with a distinct inner specificity pocket in the enzyme that is not present in aldose reductase.[1] Molecular dynamics simulations have suggested that the bulky pentabromophenyl group of this compound plays a crucial role in its selective binding to AKR1B10.
| Target | IC50 |
| AKR1B10 | 80 nM |
| Aldose Reductase (AR) | 21.7 µM |
AKR1B10 Signaling Pathway in Cancer
AKR1B10 is overexpressed in various cancers and has been implicated in promoting cell proliferation, migration, and chemoresistance. One of the key signaling pathways modulated by AKR1B10 is the PI3K/AKT pathway.[2][3][4] Overexpression of AKR1B10 has been shown to activate this pathway, leading to downstream effects that promote cancer progression.[2][3][4]
Experimental Protocols
Determination of AKR1B10 Inhibitory Activity (IC50)
The following is a general protocol for determining the half-maximal inhibitory concentration (IC50) of a compound against AKR1B10, based on commonly used methods.[5]
Materials:
-
Recombinant human AKR1B10 enzyme
-
NADPH (cofactor)
-
DL-glyceraldehyde (substrate)
-
Sodium phosphate (B84403) buffer (100 mM, pH 7.5)
-
This compound or other test inhibitors dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing:
-
100 mM sodium phosphate buffer (pH 7.5)
-
0.2 mM NADPH
-
0.3 µM recombinant human AKR1B10
-
Varying concentrations of the inhibitor (this compound) or DMSO as a control.
-
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde, to a final concentration of 7.5 mM.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. The reaction rate is calculated from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Note: This is a generalized protocol. For specific experimental details, it is recommended to consult the primary literature, such as Cousido-Siah A, et al. ACS Chem Biol. 2016 Oct 21;11(10):2693-2705.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of AKR1B10 and a promising lead compound for the development of novel anticancer therapeutics. Its high potency and selectivity for AKR1B10 over aldose reductase make it a superior tool for dissecting the specific roles of this enzyme in cancer biology. Further investigation into the mechanism of action of this compound and its effects on downstream signaling pathways, such as the PI3K/AKT pathway, will be crucial for its clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. AKR1B10 inhibits the proliferation and metastasis of hepatocellular carcinoma cells by regulating the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibiting wild-type and C299S mutant AKR1B10; a homologue of aldose reductase upregulated in cancers - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Identity of MK204: A Tale of Two Targets
A comprehensive literature review for studies on "MK204" reveals a case of mistaken identity, with the identifier pointing to a compound distinct from the likely intended subject of inquiry. While the designation "this compound" is associated with an aldose reductase inhibitor for diabetes research, the broader context of drug development and the initial search results strongly suggest a probable interest in the clinical-stage MK2 pathway inhibitor, zunsemetinib (B10823818) (formerly ATI-450). This guide will first clarify the identity of the sparsely documented this compound and then provide an in-depth review of the significantly more researched MK2 inhibitor, zunsemetinib, to align with the user's core requirements for a technical guide for researchers and drug development professionals.
The True Identity of this compound
The chemical identifier MK-204 (CAS Number: 1959605-73-2) refers to an aldose reductase (AR) inhibitor .[1] Aldose reductase is an enzyme implicated in the development of diabetic complications. The primary and currently sole-cited research publication associated with this compound is a 2016 study in ACS Chemical Biology titled, "IDD388 Polyhalogenated Derivatives as Probes for an Improved Structure-Based Selectivity of AKR1B10 Inhibitors."[1] This research focuses on the structure-based design of inhibitors for aldo-keto reductase family members, with this compound being one such derivative. Due to the limited publicly available data, an in-depth literature review on this compound is not feasible at this time.
Given the user's request for a detailed technical guide on a therapeutic agent, it is highly probable that "this compound" was a typographical error and the intended subject was a compound with a more extensive body of clinical research, such as an MK2 inhibitor.
A Comprehensive Review of the MK2 Inhibitor Zunsemetinib (ATI-450)
Zunsemetinib (formerly known as ATI-450 and CDD-450) is an orally active and selective inhibitor of the p38α mitogen-activated protein kinase-activated protein kinase 2 (MK2) pathway.[2] This pathway is a critical driver of inflammation, responsible for the expression of multiple pro-inflammatory cytokines such as tumor necrosis factor α (TNFα), interleukin-1α (IL-1α), IL-1β, and IL-6. By selectively blocking the downstream signaling of MK2, zunsemetinib aims to provide a sustained anti-inflammatory effect, potentially overcoming the limitations observed with broader p38 MAPK inhibitors.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials of zunsemetinib in rheumatoid arthritis (RA).
Table 1: Efficacy of Zunsemetinib in Moderate-to-Severe Rheumatoid Arthritis (Phase IIa)
| Endpoint | Zunsemetinib (50 mg BID) + Methotrexate (B535133) | Placebo + Methotrexate |
| Mean DAS28-CRP at Baseline | 5.71 | 5.77 |
| Mean Change in DAS28-CRP at Week 12 | -2.0 | Not reported |
| Median Reduction in hs-CRP | >40% throughout 12 weeks | Not sustained |
| ACR20 Response at Week 12 | 60% | Not reported |
| ACR50 Response at Week 12 | 33% | Not reported |
| ACR70 Response at Week 12 | 20% | Not reported |
Table 2: Pharmacokinetics of Zunsemetinib (Phase 1)
| Parameter | Value |
| Terminal Half-life | 9-12 hours (Multiple Ascending Dose) |
| Food Effect | Not meaningfully affected by a high-fat meal |
| Drug-Drug Interaction | Little impact on methotrexate pharmacokinetics |
Experimental Protocols
Phase IIa Clinical Trial in Rheumatoid Arthritis (ATI-450-RA-201)
-
Objective: To evaluate the safety, tolerability, pharmacodynamics, and preliminary efficacy of zunsemetinib in patients with moderate-to-severe rheumatoid arthritis who had an inadequate response to methotrexate.
-
Study Design: A 12-week, randomized, investigator/patient-blind, sponsor-unblind, placebo-controlled, parallel-assignment, multicenter study.[3]
-
Participants: 19 patients with moderate-to-severe RA (mean DAS28-CRP at baseline of 5.71 in the treatment arm).[3]
-
Intervention: Patients were randomized in a 3:1 ratio to receive either oral zunsemetinib (50 mg twice daily) or placebo, both in combination with a stable weekly dose of methotrexate.[3]
-
Primary Endpoint: Safety and tolerability.
-
Secondary and Exploratory Endpoints: Change from baseline in Disease Activity Score in 28 joints based on C-reactive protein (DAS28-CRP), American College of Rheumatology (ACR) 20/50/70 response rates, change from baseline in high-sensitivity C-reactive protein (hsCRP), and levels of endogenous cytokines (TNFα, IL-6, IL-8, and MIP-1β) in the blood.[3]
Phase 1 Single and Multiple Ascending Dose Trial (ATI-450-PKPD-101)
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of orally administered zunsemetinib in healthy subjects.
-
Study Design: A first-in-human, randomized, observer-blind, placebo-controlled trial.
-
Participants: 77 healthy subjects.
-
Intervention:
-
Single Ascending Dose (SAD): Single doses of 10mg, 30mg, 50mg, and 100mg.
-
Multiple Ascending Dose (MAD): 10mg, 30mg, and 50mg administered twice daily for 7 days.
-
Methotrexate Drug-Drug Interaction: Single 7.5-mg oral doses of methotrexate given alone or after zunsemetinib 50mg twice daily.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. MK-204 | CAS#:1959605-73-2 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ATI-450, an Investigational MK2 Inhibitor, Is Well Tolerated and Demonstrated Clinical Activity in Patients with Mod/severe RA: A 12-week Phase 2a, Randomized, Investigator/patient-blind Study Investigating the Safety, Tolerability, PK and PD of ATI-450 + MTX vs PBO + MTX in MTX IR Patients - ACR Meeting Abstracts [acrabstracts.org]
- 4. hcplive.com [hcplive.com]
Methodological & Application
Preparation of MK-2048 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of MK-2048, a second-generation HIV-1 integrase inhibitor.[1][2] Adherence to this protocol will ensure the accurate and consistent preparation of MK-2048 for use in various research applications. The following sections detail the necessary materials, a step-by-step procedure for solubilization and storage, and critical safety considerations.
Chemical Properties and Data
A summary of the key quantitative data for MK-2048 is presented in Table 1. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Source |
| Molecular Weight | 461.9 g/mol | [1][3] |
| Appearance | Powder | [1] |
| Solubility | Soluble in DMSO (>10 mM)[1]; Insoluble in water and ethanol[4] | [1][4] |
| Storage (Powder) | Desiccate at -20°C | [1] |
| Storage (Stock Solution) | -20°C (several months) or -80°C (up to 1 year) | [1][5] |
Experimental Protocol: Preparation of a 10 mM MK-2048 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of MK-2048 in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
MK-2048 powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure:
-
Pre-weighing Preparation: Before handling the compound, ensure that all necessary equipment is clean and readily accessible. Put on appropriate personal protective equipment.
-
Weighing MK-2048:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the desired amount of MK-2048 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.619 mg of MK-2048.
-
Calculation: Molarity (M) = moles of solute / Liters of solution
-
Grams of solute = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
-
Grams of MK-2048 = 0.010 mol/L x 461.9 g/mol x 0.001 L = 0.004619 g = 4.619 mg
-
-
-
Dissolution:
-
Add the appropriate volume of DMSO to the microcentrifuge tube containing the weighed MK-2048. To continue the example, add 1 mL of DMSO.
-
Cap the tube securely and vortex the solution until the MK-2048 powder is completely dissolved. Gentle warming of the tube to 37°C and brief sonication in an ultrasonic bath can aid in dissolution if necessary.[1]
-
-
Sterilization (Optional):
-
If required for your specific application (e.g., cell culture experiments), the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage (days to weeks), store the aliquots at -20°C.[2] For long-term storage (months to a year), store at -80°C.[5]
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing the MK-2048 stock solution and provide a conceptual representation of its mechanism of action.
Caption: Workflow for MK-2048 Stock Solution Preparation.
Caption: MK-2048 Mechanism of Action: Inhibition of HIV Integrase.
Safety Precautions
-
MK-2048 is a potent bioactive compound. Handle with care and avoid direct contact with skin, eyes, and mucous membranes.
-
Always work in a well-ventilated area, preferably a chemical fume hood, when handling the powder.
-
Dispose of all waste materials in accordance with institutional and local regulations for chemical waste.
References
- 1. MK-2048 | CAS:869901-69-9 | Integrase inhibitor for HIV-1,second generation | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medkoo.com [medkoo.com]
- 3. MK-2048 | C21H21ClFN5O4 | CID 54698642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. MK-2048 (PD021608, JSRREMIKIHJGAA-JTQLQIEISA-N) [probes-drugs.org]
- 5. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
preventing MK204 degradation in experiments
Welcome to the technical support center for MK-204, a potent and selective inhibitor of aldo-keto reductase family member 1B10 (AKR1B10). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of MK-204 in experiments, with a focus on preventing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of MK-204?
A1: It is recommended to prepare a high-concentration stock solution of MK-204 in a high-quality, anhydrous organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating stock solutions of many small molecule inhibitors, including MK-204.[1][2] For example, a 10 mM stock solution can be prepared and stored in small aliquots to minimize freeze-thaw cycles.
Q2: What are the optimal storage conditions for MK-204 powder and stock solutions?
A2: The solid (powder) form of MK-204 should be stored at -20°C for long-term stability, where it can be viable for up to three years.[2] Stock solutions in DMSO should also be stored at -20°C or -80°C and are typically stable for at least one to six months.[2][3][4] To prevent degradation from light, it is advisable to store both the powder and solutions in amber vials or tubes wrapped in foil.[3]
Q3: My MK-204 solution has changed color. What should I do?
A3: A change in the color of your MK-204 solution may indicate chemical degradation or oxidation.[3] It is strongly advised not to use a discolored solution in your experiments as the presence of degradation products could lead to inaccurate and unreliable results. The best course of action is to discard the discolored solution and prepare a fresh stock from the solid compound.
Q4: I'm observing precipitation when I thaw my MK-204 stock solution. How can this be prevented?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[3] To prevent this, ensure the stock solution concentration is not excessively high. When thawing, allow the vial to warm to room temperature slowly and vortex gently to ensure the compound is fully redissolved before making dilutions for your working solution.[3]
Troubleshooting Guides
Issue: Inconsistent or Lower-Than-Expected Potency in Assays
Inconsistent results or a perceived loss of inhibitory activity can often be attributed to the degradation of MK-204 in your experimental setup. The following guide provides a systematic approach to troubleshoot this issue.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Hydrolysis in Aqueous Buffer | MK-204's carboxymethyl ether and amide moieties may be susceptible to hydrolysis, especially at non-neutral pH. | Maintain a pH between 6.0 and 7.4 for your aqueous working solutions. If your assay requires a different pH, perform a stability study by incubating MK-204 in the assay buffer for the duration of the experiment and analyzing for degradation via HPLC. |
| Photodegradation | The aromatic rings in MK-204's structure may be sensitive to UV and visible light, leading to photochemical degradation. | Protect all solutions containing MK-204 from light by using amber vials or by wrapping containers with aluminum foil.[3] Conduct experiments in a low-light environment when possible. |
| Oxidation | Exposure to air can lead to the oxidation of sensitive functional groups. | When preparing stock solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.[3] Use freshly prepared working solutions for your experiments. |
| Repeated Freeze-Thaw Cycles | Multiple freeze-thaw cycles can lead to the degradation of compounds in solution and can increase the likelihood of precipitation.[3] | Aliquot your stock solution into smaller, single-use volumes to avoid repeated temperature cycling. |
| Reactive Components in Assay Buffer | Certain components in your assay buffer could potentially react with MK-204. | Review the composition of your assay buffer for any potentially reactive species. If unsure, test the stability of MK-204 in the buffer over time. |
Quantitative Stability Data (Hypothetical Example)
The following table provides a hypothetical example of how to present quantitative data on MK-204 stability under various conditions. Note: This data is for illustrative purposes only and is not based on experimental results.
| Condition | Solvent | Temperature | Incubation Time | Remaining MK-204 (%) |
| Control | DMSO | -20°C | 1 month | 99.5% |
| Aqueous Buffer pH 5.0 | PBS | 37°C | 24 hours | 85.2% |
| Aqueous Buffer pH 7.4 | PBS | 37°C | 24 hours | 98.1% |
| Aqueous Buffer pH 8.5 | PBS | 37°C | 24 hours | 70.3% |
| Light Exposure | DMSO | Room Temp | 48 hours | 92.5% |
| Dark Control | DMSO | Room Temp | 48 hours | 99.2% |
Experimental Protocols
Protocol 1: Preparation of MK-204 Stock Solution
-
Allow the vial of solid MK-204 to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of MK-204 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the MK-204 is completely dissolved. Gentle warming (e.g., to 37°C) may be required.[2]
-
Aliquot the stock solution into single-use, light-protected (amber or foil-wrapped) vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of MK-204 in Experimental Buffer
-
Prepare a working solution of MK-204 in your experimental buffer at the final concentration to be used in your assay.
-
Immediately take a "time zero" sample and analyze it by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the initial concentration and purity.
-
Incubate the remaining working solution under the exact conditions of your experiment (e.g., temperature, light exposure).
-
At various time points (e.g., 1, 4, 8, and 24 hours), take additional samples and analyze them by HPLC.
-
Compare the peak area of MK-204 at each time point to the "time zero" sample to determine the percentage of the compound remaining and identify any significant degradation products.[3]
Visualizations
Caption: Potential degradation pathways for MK-204 in an experimental setting.
Caption: Recommended experimental workflow for using MK-204 to ensure stability.
Caption: A decision tree for troubleshooting unexpected experimental results with MK-204.
References
Technical Support Center: Interpreting Unexpected Results with MK2 Inhibitors
A Note on Nomenclature: The compound "MK204" could not be definitively identified in public literature. This guide focuses on the broader class of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) inhibitors, with a specific emphasis on zunsemetinib (B10823818) (also known as ATI-450 or CDD-450) as a well-documented example. The principles and troubleshooting steps outlined here are broadly applicable to research involving inhibitors of the p38/MK2 signaling pathway.
Troubleshooting Guide: Unexpected Experimental Outcomes
Researchers using MK2 inhibitors may encounter results that deviate from the expected suppression of pro-inflammatory cytokine production. This guide provides a structured approach to interpreting and troubleshooting such findings.
| Observed Unexpected Result | Potential Causes | Recommended Next Steps |
| 1. Inconsistent or No Inhibition of Target Cytokines (e.g., TNFα, IL-6, IL-1β) | - Suboptimal Compound Concentration: The IC50 can vary significantly between cell types and stimulation conditions.- Compound Instability: The inhibitor may be degrading in your experimental media.- Cellular Resistance Mechanisms: Cells may upregulate compensatory signaling pathways.- Assay Sensitivity Issues: The detection method for cytokines may not be sensitive enough. | - Perform a Dose-Response Curve: Determine the optimal concentration of the inhibitor for your specific cell type and stimulus.- Check Compound Stability: Prepare fresh stock solutions and minimize freeze-thaw cycles.- Investigate Alternative Pathways: Use pathway analysis tools (e.g., Western blot for phosphorylated kinases) to check for activation of parallel pathways like JNK or ERK.- Validate Assay Performance: Use positive and negative controls to ensure your cytokine detection assay is working correctly. |
| 2. Paradoxical Increase in Inflammatory Markers | - Feedback Loop Activation: Inhibition of the p38/MK2 pathway can sometimes lead to the activation of other pro-inflammatory pathways through complex feedback mechanisms.[1] - Off-Target Effects: The inhibitor may be interacting with other kinases that positively regulate inflammation. | - Broad Kinase Profiling: If available, perform a kinase panel screen to identify potential off-target interactions.- Use a Structurally Different MK2 Inhibitor: Compare results with a different chemical scaffold to distinguish between on-target and off-target effects.- Analyze Upstream Signaling: Measure the phosphorylation status of upstream kinases (e.g., MKK3/6, TAK1) to understand feedback responses. |
| 3. Unexpected Cellular Phenotype (e.g., altered proliferation, apoptosis, or morphology) | - On-Target Effects Beyond Cytokine Regulation: The p38/MK2 pathway is involved in various cellular processes, including cell cycle control and survival.[2] - Toxicity at High Concentrations: Off-target effects of kinase inhibitors are more pronounced at higher doses. | - Assess Cell Viability: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) across a range of inhibitor concentrations.- Analyze Cell Cycle and Apoptosis: Use flow cytometry or specific assays to investigate changes in cell cycle progression or apoptosis induction.- Consult Literature for Known Pathway Functions: Research the role of the p38/MK2 pathway in your specific cell type or context. |
| 4. Lack of Efficacy in in vivo Models Despite in vitro Potency | - Poor Pharmacokinetics/Pharmacodynamics (PK/PD): The compound may have low bioavailability, rapid metabolism, or poor tissue distribution.- Complex in vivo Environment: The inflammatory milieu in vivo is more complex than in cell culture, with multiple redundant pathways. | - Measure Compound Levels in Plasma and Tissue: If possible, perform PK studies to determine if the compound is reaching the target tissue at sufficient concentrations.- Analyze Biomarkers in Target Tissue: Measure downstream targets of MK2 in the tissue of interest to confirm target engagement.- Consider the Complexity of the Disease Model: The chosen animal model may not be fully dependent on the p38/MK2 pathway. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for an MK2 inhibitor like zunsemetinib (ATI-450)?
A1: Zunsemetinib is a selective inhibitor of the p38α mitogen-activated protein kinase-activated protein kinase 2 (MK2) pathway.[3] It functions by selectively blocking the activation of the pro-inflammatory kinase MK2 by p38α MAPK, while sparing the activation of other p38α effectors.[3] This inhibition is intended to reduce the production of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6 by promoting the instability of their mRNA.
Q2: I'm not seeing the expected decrease in TNFα. What is a standard protocol to verify my experimental setup?
A2: Below is a general protocol for assessing the effect of an MK2 inhibitor on TNFα production in a human monocytic cell line like THP-1.
Experimental Protocol: Inhibition of LPS-induced TNFα Production in THP-1 cells
1. Cell Culture and Differentiation:
- Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Differentiate THP-1 cells into macrophage-like cells by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
- After differentiation, wash the cells with fresh media and allow them to rest for 24 hours.
2. Inhibitor Treatment and Stimulation:
- Prepare a stock solution of your MK2 inhibitor (e.g., zunsemetinib) in DMSO.
- Pre-treat the differentiated THP-1 cells with various concentrations of the MK2 inhibitor (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle (DMSO) for 1 hour.
- Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 4-6 hours to induce TNFα production.
3. Quantification of TNFα:
- Collect the cell culture supernatant.
- Measure the concentration of TNFα in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
4. Data Analysis:
- Plot the TNFα concentration against the inhibitor concentration.
- Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of TNFα production.
Q3: Why did a promising MK2 inhibitor like zunsemetinib fail in clinical trials?
A3: Despite showing promise in preclinical models and early clinical studies, zunsemetinib (ATI-450) was discontinued (B1498344) for the treatment of rheumatoid arthritis because it failed to meet its primary and secondary efficacy endpoints in a Phase 2b trial.[4] This means that at the tested doses, it did not provide a statistically significant improvement in disease activity compared to a placebo. This highlights the complexity of translating in vitro potency and biomarker modulation into clinical efficacy in complex inflammatory diseases.
Q4: Are there known off-target effects for inhibitors of the p38/MK2 pathway?
A4: While targeting MK2 is intended to be more specific and avoid the toxicities associated with broader p38 MAPK inhibitors, off-target effects are always a possibility with kinase inhibitors.[5] For p38 inhibitors, observed toxicities have included liver toxicity and neurological effects.[6][7] It is crucial to profile any new inhibitor against a panel of kinases to understand its selectivity. Unexpected cellular phenotypes should be investigated with this in mind.
Visualizing Key Concepts
p38/MK2 Signaling Pathway
Caption: The p38/MK2 signaling cascade and the point of intervention for MK2 inhibitors.
Experimental Workflow for Investigating Unexpected Results
References
- 1. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p38/MK2 Pathway Functions as Chk1-Backup Downstream of ATM/ATR in G2-Checkpoint Activation in Cells Exposed to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drughunter.com [drughunter.com]
- 5. MK2: a novel molecular target for anti-inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD [frontiersin.org]
addressing inconsistencies in MK204 experimental data
Technical Support Center: MK204
Answering Your Questions on this compound Experimental Data Inconsistencies
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of this compound, a potent and selective mTOR kinase inhibitor. Our goal is to help researchers, scientists, and drug development professionals address common inconsistencies in experimental data and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective, ATP-competitive inhibitor of the mTOR (mammalian target of rapamycin) kinase. It targets both mTOR Complex 1 (mTORC1) and mTORC2, which are crucial regulators of cell growth, proliferation, metabolism, and survival.[1][2][3] By inhibiting these complexes, this compound can block downstream signaling pathways, such as the phosphorylation of Akt, S6K1, and 4E-BP1, leading to reduced protein synthesis and cell cycle arrest.[3]
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: The efficacy of this compound is often correlated with the genetic background of the cancer cells, particularly those with hyperactivated PI3K/Akt/mTOR signaling.[4][5] Cell lines with mutations in PIK3CA or loss of the tumor suppressor PTEN often show increased sensitivity to mTOR inhibitors.[5] However, cell line-specific responses can vary, so it is recommended to test this compound across a panel of relevant cell lines.[6]
Q3: What are the recommended starting concentrations for in vitro cell-based assays?
A3: For initial screening, a dose-response curve is recommended, typically ranging from 1 nM to 10 µM.[7] Based on typical mTOR inhibitors, a starting concentration of 100-500 nM is often effective for observing significant pathway inhibition in sensitive cell lines.[5] Always consult the specific product datasheet for any batch-specific potency information.
Q4: How should I properly dissolve and store this compound?
A4: this compound is typically soluble in DMSO. For in vitro experiments, prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For cell-based assays, dilute the DMSO stock in pre-warmed culture medium immediately before use, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: High Variability in Cell Viability (IC50) Data
Q: My IC50 values for this compound vary significantly between replicate experiments. What could be the cause?
A: Inconsistent IC50 values in cell-based assays are a common issue that can stem from several biological and technical factors.[8][9]
-
Biological Factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Cell Seeding Density: Ensure uniform cell seeding across all wells. Over- or under-confluent cells will respond differently to treatment.[8] Cells should ideally be in the exponential growth phase during treatment.[8]
-
Contamination: Regularly test for mycoplasma contamination, which can significantly alter cellular metabolism and drug response.
-
-
Technical Factors:
-
Compound Solubility: this compound may precipitate in aqueous media at high concentrations. Visually inspect the media for any signs of precipitation after adding the compound.[10] Prepare fresh dilutions from a DMSO stock for each experiment.[10]
-
Pipetting Accuracy: Use calibrated pipettes and proper technique to minimize errors, especially during serial dilutions.
-
Edge Effects: Evaporation in the outer wells of a 96-well plate can concentrate the compound and affect cell growth.[8] To mitigate this, avoid using the perimeter wells for experimental samples and instead fill them with sterile PBS or media.[8]
-
Issue 2: Western Blot Results Show Inconsistent Inhibition of mTOR Pathway
Q: I am not seeing a consistent decrease in the phosphorylation of S6K (p-S6K) or Akt (p-Akt Ser473) after this compound treatment. What should I check?
A: This issue often points to problems in sample preparation or the western blot protocol itself.[10]
-
Sample Preparation:
-
Lysis Buffer Composition: Use a lysis buffer (e.g., RIPA) that is always supplemented with a fresh cocktail of protease and phosphatase inhibitors.[10] Phosphatase activity after cell lysis can rapidly dephosphorylate your target proteins, leading to false-negative results.
-
Timing of Treatment: Ensure the treatment duration is sufficient to observe changes in phosphorylation. A time-course experiment (e.g., 1, 6, 24 hours) is recommended to determine the optimal endpoint.
-
Sample Handling: Keep all samples and buffers on ice throughout the protein extraction process to minimize enzymatic activity.
-
-
Western Blot Protocol:
-
Blocking Agent: When detecting phosphoproteins, avoid using non-fat dry milk as a blocking agent because it contains high levels of the phosphoprotein casein, which can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[11]
-
Loading Controls: Always probe for total S6K and total Akt on the same blot after stripping. This confirms that the changes you see are in the phosphorylation status and not due to a decrease in the total amount of protein.[12]
-
Antibody Quality: Ensure your primary antibodies (especially phospho-specific ones) are well-validated for western blotting and stored correctly.
-
Issue 3: Unexpected Cytotoxicity or Off-Target Effects
Q: I'm observing significant cell death at concentrations where I don't expect to see strong mTOR inhibition, or my phenotypic results don't match known outcomes of mTOR inhibition. How can I investigate this?
A: Unexpected results may suggest off-target effects or issues with the experimental setup.[6]
-
Confirm On-Target Activity: First, verify that this compound is inhibiting its intended target in your system using Western blot analysis for downstream effectors like p-S6K.
-
Activation of Compensatory Pathways: Inhibition of the mTOR pathway can sometimes trigger feedback loops, such as the activation of upstream PI3K/Akt signaling, which may lead to unexpected cellular responses.[2] Probing for changes in related survival pathways can provide a clearer picture.[6]
-
Solvent Toxicity: Run a vehicle control (DMSO only) at the highest concentration used in your experiment to ensure that the solvent is not contributing to cytotoxicity.[6]
-
Kinome Profiling: To definitively identify off-target kinase interactions, consider a kinome-wide selectivity screen. This analysis will reveal if this compound is inhibiting other kinases at the concentrations used in your experiments.[6]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | This compound IC50 (nM) |
| MCF-7 | Breast | E545K Mutant | Wild-Type | 85 |
| PC-3 | Prostate | Wild-Type | Null | 150 |
| A549 | Lung | Wild-Type | Wild-Type | > 5000 |
| U87 MG | Glioblastoma | Wild-Type | Mutant | 220 |
Table 2: Recommended this compound Working Concentrations for Common Assays
| Assay Type | Recommended Concentration Range | Notes |
| Western Blot (Pathway Inhibition) | 100 nM - 1 µM | A 2-4 hour treatment is often sufficient to see a reduction in phosphorylation. |
| Cell Viability (e.g., MTT, CTG) | 10 nM - 10 µM | Perform a 72-hour incubation to assess long-term effects on proliferation. |
| Apoptosis Assay (e.g., Annexin V) | 500 nM - 5 µM | Requires longer incubation times (24-48 hours) to observe significant effects. |
Experimental Protocols
Protocol: Western Blot Analysis of mTOR Pathway Inhibition by this compound
This protocol details the steps to assess the inhibition of mTORC1 and mTORC2 downstream targets (p-S6K and p-Akt) in cultured cells.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., MCF-7) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 4 hours. Include a DMSO-only vehicle control.
-
-
Protein Extraction:
-
Aspirate the media and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with fresh protease and phosphatase inhibitor cocktails to each well.[10][13]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add 4X Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-p-S6K, rabbit anti-p-Akt Ser473) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
-
Stripping and Re-probing:
-
To normalize the data, strip the membrane using a mild stripping buffer.
-
Re-probe with antibodies against total S6K, total Akt, and a loading control (e.g., β-actin or GAPDH).[12]
-
Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of this compound on mTORC1 and mTORC2.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Interrogating two schedules of the AKT inhibitor MK-2206 in patients with advanced solid tumors incorporating novel pharmacodynamic and functional imaging biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 10. benchchem.com [benchchem.com]
- 11. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to AKR1B10 Inhibitors: Benchmarking MK204
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Aldo-Keto Reductase 1B10 (AKR1B10) inhibitor, MK204, with other notable inhibitors of this enzyme. AKR1B10 is a significant emerging target in cancer therapy due to its overexpression in various solid tumors and its role in chemoresistance. This document summarizes key performance data, details relevant signaling pathways, and provides standardized experimental protocols to aid in the evaluation and development of novel AKR1B10-targeted therapeutics.
Performance Comparison of AKR1B10 Inhibitors
The potency and selectivity of various compounds against AKR1B10 are critical parameters for their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of AKR1B10 inhibitors. Data for the closely related isoform, AKR1B1 (Aldose Reductase), is also included to assess inhibitor selectivity, a key factor in minimizing potential off-target effects.
| Inhibitor | AKR1B10 IC50 (µM) | AKR1B1 IC50 (µM) | Selectivity Ratio (AKR1B1/AKR1B10) |
| This compound | 0.080 [1] | 21.7 [1] | 271 [1] |
| Tolrestat | ~0.01 | - | - |
| HCCFA | 0.0035[1] | 0.277[1] | 79[1] |
| HAHE | 0.0062[1] | 4.9[1] | 790[1] |
| Oleanolic acid | 0.090[1] | 124[1] | 1370[1] |
| Epalrestat | 0.33[1] | 0.021[1] | 0.06[1] |
| Emodin | 0.99[1] | 12[1] | 12[1] |
| Zopolrestat | - | - | - |
| Sorbinil | - | - | - |
| Fenofibrate | - | - | - |
AKR1B10-Modulated Signaling Pathways
AKR1B10 is implicated in several signaling pathways that are crucial for cancer cell proliferation, migration, invasion, and chemoresistance. Understanding these pathways is essential for elucidating the mechanism of action of AKR1B10 inhibitors.
Overexpression of AKR1B10 has been shown to activate the ERK signaling pathway, leading to increased expression of MMP2 and vimentin, which are involved in extracellular matrix degradation and cell motility.[2] Additionally, AKR1B10 can promote the proliferation and migration of cancer cells through the PI3K/AKT/NF-κB signaling pathway.[3] Silencing AKR1B10 has been observed to regulate the Kras-E-cadherin pathway and inhibit pancreatic cancer cell proliferation and invasion.[1] It also reduces the phosphorylation of PI3K and AKT, thereby suppressing the proliferation, migration, and invasion of hepatocellular carcinoma cells.[1] Furthermore, AKR1B10 can activate the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines like IL-1α and IL-6 in colon cancer cells.[1]
AKR1B10-Modulated Signaling Pathways in Cancer.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the comparison of enzyme inhibitors. Below are detailed methodologies for key experiments used to evaluate AKR1B10 inhibitors.
Recombinant Human AKR1B10 Enzyme Inhibition Assay
This assay determines the in vitro potency of a test compound against purified AKR1B10 enzyme by measuring the decrease in NADPH absorbance.
Materials:
-
Recombinant Human AKR1B10 (rhAKR1B10)
-
Assay Buffer: 50 mM Sodium Acetate, 0.1 M NaCl, pH 5.0
-
Substrate: 4-nitro-benzaldehyde (200 mM in DMSO)
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) reduced (β-NADPH), 10 mM in deionized water
-
Test Compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well clear microplate
-
Spectrophotometer plate reader
Procedure:
-
Prepare Reagents:
-
Dilute rhAKR1B10 to a working concentration of 4 ng/μL in Assay Buffer.
-
Prepare a Reaction Mixture containing 2 mM 4-nitro-benzaldehyde and 400 μM β-NADPH in Assay Buffer.
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add 50 μL of the diluted rhAKR1B10.
-
Add a corresponding volume of the serially diluted test compound to the wells.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding 50 μL of the Reaction Mixture to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular context.
Materials:
-
Cancer cell line overexpressing AKR1B10 (e.g., A549)
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating, centrifugation, SDS-PAGE, and Western blotting
-
Anti-AKR1B10 antibody
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension and heat the samples to a range of temperatures for a defined period (e.g., 3 minutes).
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at high speed.
-
-
Protein Analysis:
-
Analyze the supernatant by SDS-PAGE and Western blotting using an anti-AKR1B10 antibody.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of AKR1B10 inhibitors.
Workflow for AKR1B10 Inhibitor Discovery and Development.
References
MK204: A Potent and Selective Inhibitor of Aldo-Keto Reductase 1B10 (AKR1B10) Compared to Classical Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MK204 with established aldose reductase inhibitors, focusing on their selectivity for aldose reductase (ALR2 or AKR1B1) versus the highly homologous aldehyde reductase (ALR1 or AKR1B10). The high structural similarity between these enzymes has been a significant hurdle in developing selective ALR2 inhibitors for diabetic complications, leading to off-target effects. This compound, however, demonstrates a remarkable and reversed selectivity profile, potently inhibiting AKR1B10, an enzyme implicated in cancer, while displaying significantly lower activity against ALR2.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other well-known aldose reductase inhibitors against human aldose reductase (ALR2, AKR1B1) and human aldehyde reductase (ALR1, AKR1B10). Lower IC50 values indicate higher potency.
| Inhibitor | Aldose Reductase (ALR2/AKR1B1) IC50 | Aldehyde Reductase (ALR1/AKR1B10) IC50 | Selectivity (ALR1 IC50 / ALR2 IC50) |
| This compound | ~21.6 µM (21,600 nM)* | 80 nM [1] | ~0.0037 (Highly Selective for ALR1) |
| Zopolrestat | 3.1 nM[2][3] | 27,000 nM (27 µM)[4] | 8710 (Highly Selective for ALR2) |
| Fidarestat | 26 nM[5] | Not available in cited literature | - |
| Epalrestat | 10-26 nM[5] | Data varies, but selective for ALR2 | - |
*Note: The IC50 of this compound for ALR2 was calculated based on the reported 270-fold higher selectivity for AKR1B10 (ALR1)[1].
Experimental Protocols
The determination of IC50 values for aldose and aldehyde reductase inhibitors is typically performed using an in vitro enzymatic assay. The following is a generalized protocol based on spectrophotometric methods.
In Vitro Aldose/Aldehyde Reductase Activity Assay
This protocol outlines the measurement of enzyme activity by monitoring the decrease in absorbance of the cofactor NADPH at 340 nm. The rate of NADPH oxidation to NADP+ is directly proportional to the enzyme's activity.
Materials:
-
Purified recombinant human aldose reductase (ALR2) or aldehyde reductase (ALR1)
-
NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)
-
DL-glyceraldehyde or another suitable aldehyde substrate
-
Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 6.2-7.2)
-
Test inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
UV-transparent 96-well microplate or quartz cuvettes
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare a stock solution of the aldehyde substrate in the assay buffer.
-
Prepare serial dilutions of the test inhibitor to determine a range of concentrations for IC50 calculation.
-
Dilute the purified enzyme to the desired concentration in ice-cold assay buffer.
-
-
Assay Reaction:
-
To each well of the microplate or cuvette, add the assay buffer, the test inhibitor at various concentrations (or solvent control), and the NADPH solution.
-
Initiate the reaction by adding the enzyme solution to each well.
-
Immediately after adding the enzyme, add the substrate solution to start the enzymatic reaction.
-
-
Data Acquisition:
-
Place the microplate or cuvette in the spectrophotometer pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes), taking readings at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Calculate the rate of reaction (decrease in absorbance per minute) for each inhibitor concentration.
-
The percentage of inhibition is calculated for each concentration relative to the control (no inhibitor).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Mandatory Visualizations
Signaling Pathway: The Polyol Pathway
The polyol pathway is a two-step metabolic pathway that converts glucose to fructose. Aldose reductase is the first and rate-limiting enzyme in this pathway. Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications.
Caption: The Polyol Pathway of Glucose Metabolism.
Experimental Workflow: Screening for Aldose Reductase Inhibitors
The following diagram illustrates a typical workflow for screening and identifying potential aldose reductase inhibitors.
Caption: Workflow for Aldose Reductase Inhibitor Screening.
References
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Validating MK2 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for confirming the engagement of small molecule inhibitors with their intended target, MAPK-activated protein kinase 2 (MK2). A thorough understanding of target engagement is critical in drug discovery to ensure that a compound's therapeutic effects are a direct result of its interaction with the desired protein within the complex cellular environment.
Introduction to MK2 and the p38/MK2 Signaling Pathway
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that acts as a key downstream substrate of p38 MAPK. The p38/MK2 signaling pathway is a crucial regulator of cellular responses to stress and inflammatory stimuli. Upon activation by upstream kinases (MKK3/6), p38 MAPK phosphorylates and activates MK2. Activated MK2 then translocates from the nucleus to the cytoplasm, where it phosphorylates a variety of substrates, leading to the regulation of cytokine production, cell cycle control, and other inflammatory responses. Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers, making MK2 an attractive therapeutic target.
Below is a diagram illustrating the core components of the p38/MK2 signaling pathway.
A Comparative Guide to the Mechanism of Action of Zunsemetinib (ATI-450)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug zunsemetinib (B10823818) (formerly ATI-450) with other established treatments for rheumatoid arthritis (RA). It includes a detailed examination of its mechanism of action, supported by experimental data from clinical trials, and a review of alternative therapeutic strategies.
Introduction to Zunsemetinib (ATI-450)
Zunsemetinib is an orally administered small molecule that acts as a selective inhibitor of the mitogen-activated protein kinase-activated protein kinase 2 (MK2) pathway.[1] This pathway is a key component of the inflammatory cascade, and its inhibition has been explored as a therapeutic strategy for immuno-inflammatory diseases, including rheumatoid arthritis.[2][3] Zunsemetinib was developed to selectively block the interaction between p38α mitogen-activated protein kinase (MAPK) and MK2, thereby preventing the downstream signaling that leads to the production of multiple pro-inflammatory cytokines.[1][2][4]
Mechanism of Action: The p38α/MK2 Signaling Pathway
The p38 MAPK signaling pathway plays a crucial role in the pathology of rheumatoid arthritis by regulating the production of inflammatory mediators and contributing to joint destruction.[2][5][6] Activation of this pathway in immune cells, such as macrophages and synovial fibroblasts, leads to the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNFα), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[2][4]
Zunsemetinib's unique mechanism involves the selective inhibition of the p38α-MK2 complex, which prevents the phosphorylation and activation of downstream targets responsible for the stabilization and translation of cytokine mRNA.[2] This targeted approach aims to reduce the production of inflammatory cytokines while potentially avoiding some of the toxicities associated with broader p38 MAPK inhibitors.[2]
Figure 1: Simplified signaling pathway of p38α MAPK/MK2 and the inhibitory action of Zunsemetinib.
Comparative Clinical Trial Data
Zunsemetinib has been evaluated in several clinical trials for rheumatoid arthritis. Below is a summary of key quantitative data from these trials, alongside data from placebo-controlled trials of established RA therapies for comparison. It is important to note that direct head-to-head trial data for zunsemetinib against these alternatives is not available; therefore, this comparison is based on their respective placebo-controlled studies.
Table 1: Comparison of Efficacy in Placebo-Controlled Rheumatoid Arthritis Trials
| Drug (Trial) | Dosage | Primary Endpoint | Drug Response | Placebo Response |
| Zunsemetinib (ATI-450-RA-201 - Phase 2a) | 50 mg BID | ACR20 at Week 12 | 60% | Not Reported |
| Zunsemetinib (ATI-450-RA-202 - Phase 2b) | 20 mg & 50 mg BID | ACR20 at Week 12 | Not Met | Not Met |
| Adalimumab (ARMADA) | 40 mg eow + MTX | ACR20 at Week 24 | 65% | 13%[7] |
| Tofacitinib (B832) (ORAL Solo) | 5 mg BID | ACR20 at Month 3 | 59.8%[4][8][9] | 26.7%[4][8][9] |
| Tofacitinib (ORAL Solo) | 10 mg BID | ACR20 at Month 3 | 65.7%[4][8][9] | 26.7%[4][8][9] |
ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. BID: twice daily. eow: every other week. MTX: methotrexate (B535133).
Table 2: Key Secondary Efficacy Endpoints for Zunsemetinib (Phase 2a)
| Endpoint (at Week 12) | Zunsemetinib (50 mg BID) | Placebo |
| ACR50 | 33% | Not Reported |
| ACR70 | 20% | Not Reported |
| Mean change in DAS28-CRP | -2.0 | +0.35 |
DAS28-CRP: Disease Activity Score in 28 joints using C-reactive protein.
Notably, in a subsequent Phase 2b trial (ATI-450-RA-202), zunsemetinib did not meet its primary or secondary efficacy endpoints, leading to the discontinuation of its development for rheumatoid arthritis.[7]
Experimental Protocols
Assessment of Clinical Efficacy: ACR20/50/70 Response
The American College of Rheumatology (ACR) response criteria are a standard measure of improvement in rheumatoid arthritis clinical trials.[1][10]
Protocol for ACR20 Response Assessment:
-
Tender and Swollen Joint Counts: A trained assessor evaluates 28 pre-defined joints for tenderness and swelling at baseline and subsequent visits. A 20% improvement is required in both counts.
-
Patient and Physician Global Assessments: Both the patient and the physician rate the overall disease activity on a visual analog scale (VAS). A 20% improvement is required in at least three of the following five criteria.
-
Patient Assessment of Pain: The patient rates their pain on a VAS.
-
Health Assessment Questionnaire (HAQ): The patient completes a questionnaire to assess their physical function.
-
Acute Phase Reactant: C-reactive protein (CRP) or erythrocyte sedimentation rate (ESR) is measured from a blood sample.
An ACR20 response is achieved if there is at least a 20% improvement in both tender and swollen joint counts, and at least a 20% improvement in three of the other five criteria.[1][10] ACR50 and ACR70 are defined similarly but require 50% and 70% improvement, respectively.[1][10]
Figure 2: Workflow for determining an ACR20 response in a clinical trial.
Ex Vivo Cytokine Stimulation Assay
To assess the pharmacodynamic effects of zunsemetinib, whole blood samples are stimulated ex vivo to induce cytokine production.
Protocol for Ex Vivo Whole Blood Stimulation:
-
Blood Collection: Whole blood is collected from study participants into heparinized tubes.
-
Stimulation: Aliquots of whole blood are stimulated with a mitogen, such as lipopolysaccharide (LPS), to induce an inflammatory response.[11] Unstimulated samples serve as a negative control.
-
Incubation: The samples are incubated at 37°C in a CO2 incubator for a specified period (e.g., 4-24 hours).[11][12]
-
Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNFα, IL-1β, IL-6, IL-8) in the plasma are quantified using a multiplex immunoassay (e.g., Luminex) or ELISA.[11]
Alternative Therapeutic Strategies in Rheumatoid Arthritis
The treatment landscape for rheumatoid arthritis is diverse, with several classes of drugs available that target different aspects of the inflammatory process.
Table 3: Overview of Major Drug Classes for Rheumatoid Arthritis
| Drug Class | Mechanism of Action | Examples |
| Conventional Synthetic DMARDs (csDMARDs) | Broad immunosuppressive and anti-inflammatory effects. | Methotrexate, Leflunomide, Sulfasalazine |
| Biologic DMARDs (bDMARDs) - TNFα Inhibitors | Neutralize the activity of TNFα, a key pro-inflammatory cytokine. | Adalimumab, Etanercept, Infliximab |
| Biologic DMARDs (bDMARDs) - IL-6 Inhibitors | Block the signaling of IL-6, another important inflammatory cytokine. | Tocilizumab, Sarilumab |
| Targeted Synthetic DMARDs (tsDMARDs) - Janus Kinase (JAK) Inhibitors | Inhibit one or more of the Janus kinase enzymes (JAK1, JAK2, JAK3, TYK2), which are crucial for cytokine signaling. | Tofacitinib, Baricitinib, Upadacitinib |
Conclusion
Zunsemetinib (ATI-450) demonstrated a novel mechanism of action by selectively inhibiting the p38α/MK2 signaling pathway, a key driver of inflammation in rheumatoid arthritis. Early-phase clinical data showed promise in reducing pro-inflammatory cytokine levels and improving clinical signs and symptoms of RA. However, the failure to meet primary endpoints in a larger Phase 2b study led to the cessation of its development for this indication.
This guide highlights the importance of rigorous clinical validation for novel therapeutic targets. While the selective inhibition of the MK2 pathway remains a scientifically interesting approach, the clinical data for zunsemetinib in RA underscore the complexity of translating preclinical promise into clinical efficacy. The comparison with established therapies such as TNFα inhibitors and JAK inhibitors provides a context for the high bar for new entrants in the RA therapeutic landscape. Further research into the nuances of the p38 MAPK/MK2 pathway may yet yield new therapeutic opportunities for inflammatory diseases.
References
- 1. Placebo-controlled trial of tofacitinib monotherapy in rheumatoid arthritis. | Semantic Scholar [semanticscholar.org]
- 2. The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [benthamopen.com]
- 4. Efficacy and safety of tofacitinib for active rheumatoid arthritis with an inadequate response to methotrexate or disease-modifying antirheumatic drugs: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]
- 6. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of adalimumab in rheumatic and autoimmune disorders: comparison with other biologic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www3.med.unipmn.it [www3.med.unipmn.it]
- 9. Placebo-controlled trial of tofacitinib monotherapy in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 免疫細胞におけるサイトカインを産生させる刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Reproducibility of LPS-Induced ex vivo Cytokine Response of Healthy Volunteers Using a Whole Blood Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ex-vivo assays of dendritic cell activation and cytokine profiles as predictors of in vivo effects in an anti-human CD40 monoclonal antibody ChiLob 7/4 Phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel AKR1B10 Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Aldo-keto reductase family 1 member B10 (AKR1B10) has emerged as a significant therapeutic target in oncology. Overexpressed in a variety of solid tumors, including liver, lung, and breast cancers, AKR1B10 is implicated in carcinogenesis, tumor progression, and the development of chemoresistance.[1][2][3] Its role in detoxifying cytotoxic carbonyls, regulating retinoic acid levels, and modulating fatty acid synthesis makes it a critical enzyme for cancer cell survival and proliferation.[1][3] This guide provides a head-to-head comparison of novel AKR1B10 inhibitors, offering supporting experimental data to aid researchers in selecting the most appropriate compounds for their studies.
Performance of Novel AKR1B10 Inhibitors: A Quantitative Comparison
The development of potent and selective AKR1B10 inhibitors is a key focus in anticancer drug discovery.[3] A significant challenge lies in achieving selectivity over the closely related aldose reductase (AKR1B1), which shares a high degree of structural homology.[3] The following tables summarize the in vitro potency of several novel AKR1B10 inhibitors, comparing their half-maximal inhibitory concentrations (IC50) against both AKR1B10 and AKR1B1 to indicate their selectivity.
It is important to note that the IC50 values presented below are compiled from various studies and may have been determined under slightly different experimental conditions. For a truly direct comparison, these compounds would need to be evaluated side-by-side in the same assay.
Table 1: Synthetic Novel AKR1B10 Inhibitors
| Inhibitor | AKR1B10 IC50 (nM) | AKR1B1 IC50 (nM) | Selectivity Ratio (AKR1B1/AKR1B10) | Reference |
| HCCFA (7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid [3-(4-fluorophenyl)propyl]amide) | 3.5 | 277 | 79 | [4] |
| HAHE (3-(4-hydroxy-2-methoxyphenyl)acrylic acid 3-(3-hydroxyphenyl)propyl ester) | 6.2 | 4900 | 790 | [4] |
| PHPC (a chromene derivative) | 6 | ~12 | ~2 | [5] |
| Androst-4-ene-3,6-dione | 500 | 97500 | 195 | [1] |
Table 2: Natural Product-Based Novel AKR1B10 Inhibitors
| Inhibitor | AKR1B10 IC50 (nM) | AKR1B1 IC50 (nM) | Selectivity Ratio (AKR1B1/AKR1B10) | Reference |
| Oleanolic Acid | 90 | 124000 | 1370 | [6] |
| Bisdemethoxycurcumin (BDMC) | Low µM range | - | 85 | [3] |
| Butein | - | - | - | [3] |
AKR1B10 Signaling Pathways in Cancer
AKR1B10 expression and activity are intertwined with key signaling pathways that drive cancer progression and chemoresistance. Understanding these pathways is crucial for elucidating the mechanism of action of AKR1B10 inhibitors.
AKR1B10 has been shown to activate pro-survival pathways such as the ERK and PI3K/AKT signaling cascades.[7] Upregulation of AKR1B10 can lead to increased cell proliferation, migration, and invasion. Furthermore, AKR1B10 is implicated in the development of resistance to various chemotherapeutic agents by metabolizing these drugs into less active forms.[2][3]
The diagram below illustrates the central role of AKR1B10 in promoting tumorigenesis and chemoresistance through its influence on critical cellular pathways.
Caption: AKR1B10's multifaceted role in cancer.
Experimental Protocols
To facilitate the evaluation of novel AKR1B10 inhibitors, detailed experimental protocols are essential. The following sections provide methodologies for key assays.
Recombinant Human AKR1B10 Enzyme Inhibition Assay (Spectrophotometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human AKR1B10 by monitoring the oxidation of NADPH.
Materials:
-
Assay Buffer: 50 mM Sodium Acetate, 0.1 M NaCl, pH 5.0[8]
-
Recombinant Human AKR1B10 (rhAKR1B10)
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH)
-
Substrate: e.g., 4-nitro-benzaldehyde or DL-glyceraldehyde[8]
-
Test inhibitor compound
-
96-well clear microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Dilute rhAKR1B10 to a final concentration of 4 ng/µL in Assay Buffer.[8]
-
Prepare a Reaction Mixture containing the substrate (e.g., 2 mM 4-nitro-benzaldehyde) and 400 µM NADPH in Assay Buffer.[8]
-
In the wells of the 96-well plate, add 50 µL of the diluted rhAKR1B10.
-
Add the test inhibitor at various concentrations to the wells. Include a vehicle control (solvent only).
-
To initiate the reaction, add 50 µL of the Reaction Mixture to each well.
-
Include a Substrate Blank containing 50 µL of Assay Buffer and 50 µL of the Reaction Mixture.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes.
-
Calculate the rate of NADPH oxidation for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The following diagram outlines the workflow for the AKR1B10 enzyme inhibition assay.
Caption: A streamlined workflow for assessing AKR1B10 inhibition.
Cellular Assays for Evaluating Inhibitor Efficacy
To assess the effects of AKR1B10 inhibitors in a biological context, various cellular assays can be employed.
1. Cell Viability/Proliferation Assay (e.g., MTT or WST-1 Assay)
-
Purpose: To determine the effect of inhibitors on cancer cell growth and survival.
-
Method:
-
Seed cancer cells overexpressing AKR1B10 in a 96-well plate.
-
Treat cells with increasing concentrations of the AKR1B10 inhibitor for a specified period (e.g., 24-72 hours).
-
Add the viability reagent (e.g., MTT or WST-1) and incubate.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to untreated controls.
-
2. Western Blot Analysis
-
Purpose: To investigate the effect of inhibitors on AKR1B10 protein levels and downstream signaling pathways.
-
Method:
-
Treat cancer cells with the AKR1B10 inhibitor.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against AKR1B10, phosphorylated and total forms of ERK and AKT, and other relevant pathway proteins.
-
Incubate with a secondary antibody and detect the signal.
-
3. Cell Migration and Invasion Assays (e.g., Transwell Assay)
-
Purpose: To evaluate the impact of inhibitors on the metastatic potential of cancer cells.
-
Method:
-
Seed cancer cells in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion).
-
Add the AKR1B10 inhibitor to the cells.
-
Add a chemoattractant (e.g., serum) to the lower chamber.
-
Incubate for a period to allow cell migration/invasion.
-
Stain and count the cells that have migrated/invaded to the bottom of the insert.
-
The logical relationship between these key cellular assays is depicted in the following diagram.
Caption: Interrelation of key cellular assays.
Conclusion
The development of novel and selective AKR1B10 inhibitors holds significant promise for the treatment of various cancers. This guide provides a comparative overview of some of the leading inhibitor candidates, along with the necessary experimental framework for their evaluation. The provided data and protocols are intended to empower researchers to make informed decisions in their pursuit of novel cancer therapeutics targeting AKR1B10. Further side-by-side comparative studies are warranted to definitively establish the superiority of one inhibitor over another.
References
- 1. The Role of AKR1B10 in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Aldo–Keto Reductase 1B10 and Its Role in Proliferation Capacity of Drug-Resistant Cancers [frontiersin.org]
- 3. Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Human Aldo-Keto Reductases 1B1 and 1B10: A Comparative Study on their Enzyme Activity toward Electrophilic Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of AKR1B10 in Lung Cancer Malignancy Induced by Sublethal Doses of Chemotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldo Keto Reductases AKR1B1 and AKR1B10 in Cancer: Molecular Mechanisms and Signaling Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling MK-204
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, use, and disposal of MK-204, a potent and selective inhibitor of aldo-keto reductase family member 1B10 (AKR1B10).[1] Given its application in cancer and diabetes research, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Chemical and Physical Properties
A summary of the key physical and chemical properties of MK-204 is provided in the table below. This information is critical for safe handling and storage.
| Property | Value |
| CAS Number | 1959605-73-2 |
| Molecular Formula | C₁₆H₉Br₅ClNO₄ |
| Molecular Weight | 714.22 g/mol |
| Boiling Point | 721.4 ± 60.0 °C at 760 mmHg |
| Density | 2.2 ± 0.1 g/cm³ |
| Flash Point | 390.1 ± 32.9 °C |
Note: The toxicological properties of MK-204 have not been fully investigated. It should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE)
Due to the limited availability of a comprehensive Safety Data Sheet (SDS), a conservative approach to personal protection is recommended. The following PPE should be considered mandatory when handling MK-204 in solid (powder) or solution form.
| PPE Category | Required Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn when there is a risk of splashing. | Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory coat. | A buttoned lab coat is required. For procedures with a higher risk of contamination, a disposable gown is recommended. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is required when handling the powder form or creating stock solutions. | If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. |
Operational Plan: Handling and Experimental Protocol
The following is a generalized protocol for the preparation of MK-204 stock solutions and its use in a typical in vitro cell-based assay.
Experimental Workflow for MK-204 Handling
Caption: Workflow for the safe handling and use of MK-204.
Detailed Methodology:
-
Preparation of Stock Solution (in a Fume Hood):
-
Don all required personal protective equipment.
-
Carefully weigh the required amount of MK-204 powder using an analytical balance within a chemical fume hood to avoid inhalation of the powder.
-
Dissolve the powder in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.
-
Vortex briefly to ensure complete dissolution.
-
Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the stock solution aliquots at -20°C or -80°C for long-term stability.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the MK-204 stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
-
Cell Treatment:
-
Add the appropriate volume of the working solution to your cell cultures.
-
Include a vehicle control (medium with the same concentration of DMSO used to dilute the MK-204) in your experimental design.
-
-
Incubation and Analysis:
-
Incubate the treated cells for the desired period.
-
Proceed with your planned downstream analysis (e.g., cell viability assays, western blotting).
-
Disposal Plan
Proper disposal of MK-204 and all contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Disposal Procedures
Caption: Segregation and disposal pathway for MK-204 waste.
Disposal Guidelines:
-
Solid Waste: All disposable items that have come into contact with MK-204, such as gloves, pipette tips, and plastic tubes, should be collected in a designated, clearly labeled hazardous waste container for solid chemical waste.
-
Liquid Waste: Unused stock solutions, working solutions, and contaminated cell culture medium should be collected in a labeled, sealed container for halogenated organic waste. Do not pour down the drain.
-
Decontamination: Work surfaces should be decontaminated with an appropriate cleaning agent after handling MK-204.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for professional waste disposal.
Disclaimer: This document provides general guidance. Always consult the most recent and complete Safety Data Sheet (SDS) provided by the manufacturer before handling MK-204 and adhere to all institutional safety protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
